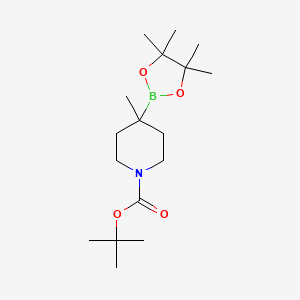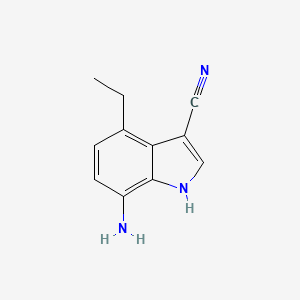
2-Ethenyl-5-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-5-fluorophenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes both an ethenyl group (a vinyl group) and a fluorine atom attached to the phenol ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-5-fluorophenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-fluorophenol with a vinyl halide under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, facilitating the nucleophilic attack on the vinyl halide.
Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a vinyl boronic acid and 2-fluorophenol. This reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethenyl-5-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Conversion of the ethenyl group to an ethyl group.
Substitution: Formation of substituted phenols with various functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-5-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Ethenyl-5-fluorophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with biological targets. The ethenyl group may also participate in covalent bonding with nucleophilic sites in proteins or other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The parent compound, lacking the ethenyl and fluorine substituents.
2-Fluorophenol: Similar structure but without the ethenyl group.
4-Ethenylphenol: Similar structure but with the ethenyl group in a different position.
Uniqueness
2-Ethenyl-5-fluorophenol is unique due to the combination of the ethenyl and fluorine substituents on the phenol ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
1643177-38-1 |
|---|---|
Molekularformel |
C8H7FO |
Molekulargewicht |
138.14 g/mol |
IUPAC-Name |
2-ethenyl-5-fluorophenol |
InChI |
InChI=1S/C8H7FO/c1-2-6-3-4-7(9)5-8(6)10/h2-5,10H,1H2 |
InChI-Schlüssel |
GMNDMODYHMDINI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C=C(C=C1)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


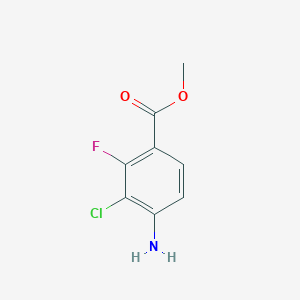

![3-Iodo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B13463102.png)
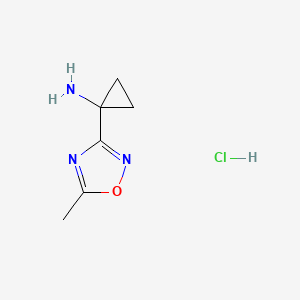
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13463113.png)
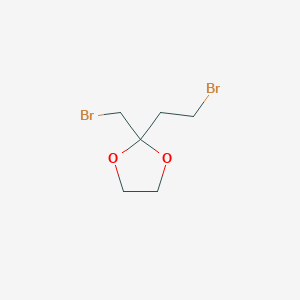
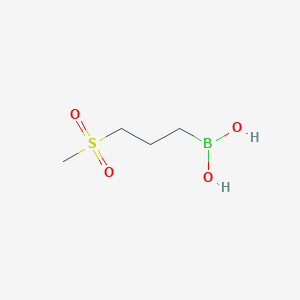
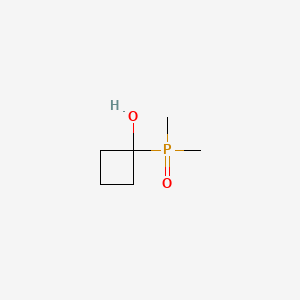
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13463138.png)
![4-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13463145.png)
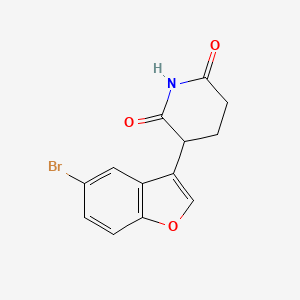
![(1R,3r,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13463154.png)
